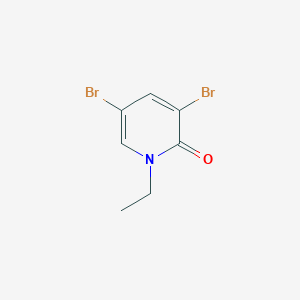

3,5-Dibromo-1-ethylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,5-Dibromo-1-ethylpyridin-2(1H)-one” is a chemical compound with the CAS Number: 14529-55-6 . It has a molecular weight of 280.95 and a molecular formula of C7H7Br2NO . It is a yellow to brown solid .

Physical and Chemical Properties Analysis

The physical form of “this compound” is a yellow to brown solid . It is stored at a temperature of +4°C .Aplicaciones Científicas De Investigación

HIV-1 Inhibitors

Research has demonstrated the efficacy of 2-pyridinone derivatives, closely related to 3,5-Dibromo-1-ethylpyridin-2(1H)-one, as specific inhibitors of HIV-1 reverse transcriptase. These compounds, through structural modifications, have shown potent inhibitory properties against the HIV-1 virus, making them significant for antiviral therapy development. Notably, compounds such as 3-[[4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one have inhibited the spread of HIV-1 in cell cultures, presenting a promising avenue for clinical trials and antiviral agent development (Saari et al., 1992), (Hoffman et al., 1993).

Catalytic Processes

Another area of application involves catalytic processes, where the structural elements of this compound and its derivatives facilitate intermolecular C-alkylation of diketones. This catalysis, utilizing Rhodium (Rh) and employing aminopyridine as a recyclable directing group, showcases the compound's utility in synthetic organic chemistry, particularly in the efficient synthesis of natural flavoring compounds (Wang et al., 2012).

Material Synthesis

In material science, derivatives of this compound are used in the synthesis of advanced materials. For example, the development of new ionic liquids for green synthesis processes and the creation of xanthene derivatives under solvent-free conditions illustrate the compound's versatility in promoting eco-friendly and efficient synthetic routes (Aali et al., 2022), (Shirini et al., 2014).

Anticancer Research

Compounds structurally related to this compound have been explored for their antitumor properties. These studies offer insights into the potential therapeutic applications of such compounds in treating various cancers, highlighting their role in antimitotic agent development and structure-activity relationship studies (Temple et al., 1983).

Propiedades

IUPAC Name |

3,5-dibromo-1-ethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-2-10-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRJXNYUURJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C(C1=O)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride](/img/structure/B2662066.png)

![1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2662067.png)

![3,9-Dimethyl-1-(2-morpholin-4-ylethyl)-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2662069.png)

![2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)